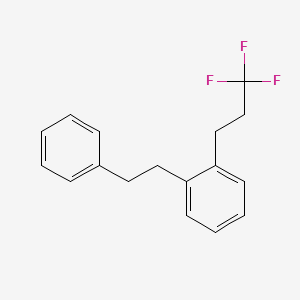
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene is a compound characterized by the presence of a phenylethyl group and a trifluoropropyl group attached to a benzene ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene typically involves radical trifluoromethylationThe reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of the trifluoromethyl group .
Chemical Reactions Analysis
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Scientific Research Applications
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: It plays a role in the development of pharmaceuticals, particularly in designing drugs with improved efficacy and stability.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pathways involved often include binding to specific receptors or enzymes, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene can be compared to other compounds with trifluoromethyl groups, such as:
1-(2-Phenylethyl)-2-(trifluoromethyl)benzene: Similar structure but lacks the propyl chain, resulting in different chemical properties.
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)phenol: Contains a hydroxyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the phenylethyl and trifluoropropyl groups, providing distinct chemical and physical properties .
Properties
CAS No. |
80611-73-0 |
|---|---|
Molecular Formula |
C17H17F3 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
1-(2-phenylethyl)-2-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C17H17F3/c18-17(19,20)13-12-16-9-5-4-8-15(16)11-10-14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
MNJDBFLEFFSBTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


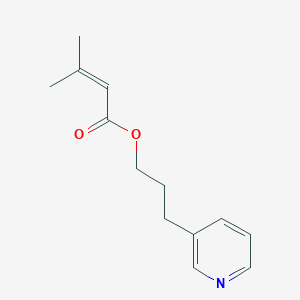
![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
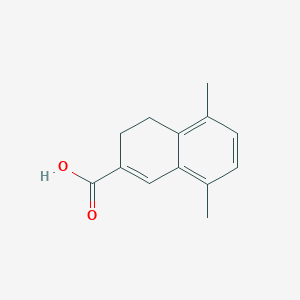
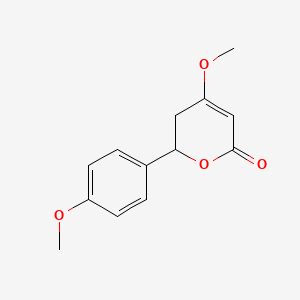
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)

![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
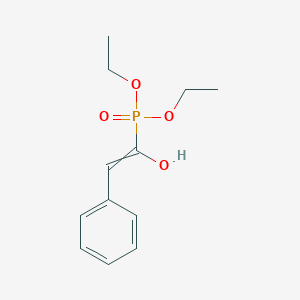
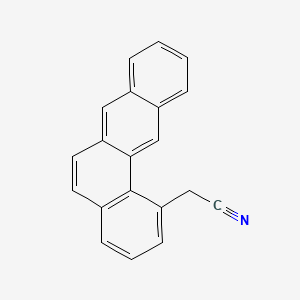
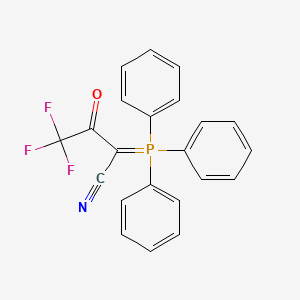
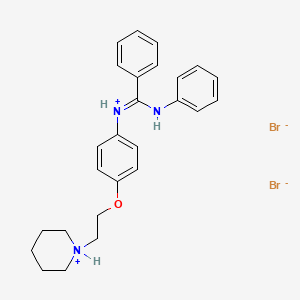
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
